2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate
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Description
“2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate” is a chemical compound with a molecular weight of 296.28 . It is also known as [(2-Oxo-3-phenyl-2h-chromen-7-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . The yield was reported to be 88% .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The benzene ring is oriented at an acute angle relative to the planar coumarin system .Chemical Reactions Analysis
While specific chemical reactions involving “2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate” are not available, related compounds have been synthesized through reactions with organic halides .Future Directions
The future directions for research on “2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate” and related compounds could include further exploration of their biological and pharmacological activities, as well as the development of novel synthetic methods and reactions. Given the diverse activities of coumarin derivatives, there is potential for the development of new therapeutic agents .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(2)18(21)22-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOONAXLKYIKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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